![molecular formula C8H10BrN3 B3190699 GUANIDINE, (p-BROMOBENZYL)- CAS No. 46123-79-9](/img/structure/B3190699.png)
GUANIDINE, (p-BROMOBENZYL)-
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Overview
Description
Guanidine is an organic compound with the formula HN=C(NH2)2. It was first prepared by Adolph Strecker in 1861 from guanine, which had been obtained from guano . The compound has been detected in small amounts in a variety of plant and animal products . Guanidine and its derivatives play a crucial role in the metabolism of living organisms .
Synthesis Analysis
Guanidine is readily prepared from calcium cyanamide. This, when heated with water, gives dicyandiamide, which gives a good yield of guanidine when fused with an ammonium salt . A variety of other syntheses are known, some of which—the reduction of tetranitromethane and the action of ammonia on carbonyl chloride, for example—give a simple indication of the constitution of the compound .Molecular Structure Analysis
From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine . Since the guanidine molecule has six π-electrons at the bonding orbitals, the so-called Y-delocalization takes place, which determines the high molecule stability similar to those of aromatic systems .Chemical Reactions Analysis
The guanidine derivatives are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners . The potential of catalytic guanidine or guanidinate metal complexes to catalyze unique chemical transformations is immensely promising .Physical And Chemical Properties Analysis
Guanidine is a colorless crystalline solid that absorbs water and carbon dioxide from the air and is thus not easy to prepare pure . Guanidine as a base is much stronger than the majority of organic bases; its aqueous solutions have a conductivity approaching that of the alkali hydroxides and it forms stable salts even with acids as weak as boric and silicic acids .Mechanism of Action
Safety and Hazards
Guanidine can cause severe gastrointestinal symptoms (nausea, vomiting, and diarrhea), bone marrow suppression, renal insufficiency, and other hematologic abnormalities (anemia, leucopenia) . Severe guanidine intoxication is characterized by nervous hyperirritability, fibrillary tremors, and convulsive contractions of muscle, salivation, vomiting, diarrhea, hypoglycemia, and circulatory disturbances .
Future Directions
properties
CAS RN |
46123-79-9 |
---|---|
Molecular Formula |
C8H10BrN3 |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChI Key |
GNMZIDYNHABLBD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)Br |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)Br |
Other CAS RN |
46123-79-9 |
Origin of Product |
United States |
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